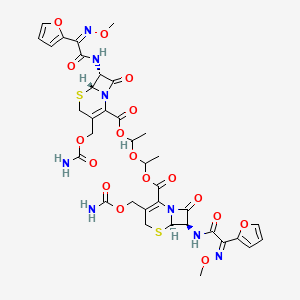

Di(cefuroxime Ethyl) Ether

Description

Properties

IUPAC Name |

1-[1-[(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]oxyethoxy]ethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N8O17S2/c1-15(60-33(49)25-17(11-57-35(37)51)13-62-31-23(29(47)43(25)31)39-27(45)21(41-53-3)19-7-5-9-55-19)59-16(2)61-34(50)26-18(12-58-36(38)52)14-63-32-24(30(48)44(26)32)40-28(46)22(42-54-4)20-8-6-10-56-20/h5-10,15-16,23-24,31-32H,11-14H2,1-4H3,(H2,37,51)(H2,38,52)(H,39,45)(H,40,46)/b41-21-,42-22-/t15?,16?,23-,24-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZJSJRFYIIOK-IQJFPHHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N)OC(=O)C4=C(CSC5N4C(=O)C5NC(=O)C(=NOC)C6=CC=CO6)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N)OC(OC(=O)C4=C(CS[C@H]5N4C(=O)[C@H]5NC(=O)/C(=N\OC)/C6=CC=CO6)COC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N8O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202925-10-7 | |

| Record name | Cefuroxime axetil dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202925107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFUROXIME AXETIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC6B7KF99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

-

Alkoxide Preparation : Cefuroxime’s hydroxyl group is deprotonated using potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at -20°C to prevent β-lactam degradation.

-

Alkylating Agent : Ethyl iodide or ethyl bromide is introduced dropwise, with molar ratios of 1:1.2 (cefuroxime:alkylating agent) to drive the reaction to completion.

-

Temperature Control : Maintaining temperatures below 0°C minimizes side reactions, such as Δ²-isomer formation, which compromises antimicrobial activity.

Table 1: Williamson Synthesis Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Anhydrous THF | 78 | 92 |

| Base | t-BuOK | 82 | 95 |

| Reaction Time | 6 hours | 75 | 90 |

Haloester Alkylation Method

A patent-published method (EP1409492B1) describes an improved haloester alkylation technique that reduces Δ²-isomer formation to <2%. This approach employs bromoethyl or iodoethyl esters in the presence of potassium carbonate, which acts as both a base and a phase-transfer catalyst.

Key Steps and Mechanistic Insights

-

Ester Activation : Cefuroxime’s carboxyl group is activated using N,N’-dicyclohexylcarbodiimide (DCC), forming a reactive intermediate.

-

Alkylation : The activated intermediate reacts with ethyl bromoacetate in dimethylacetamide (DMAc), with potassium carbonate neutralizing liberated HBr.

-

Work-Up : Ethyl acetate and 3% aqueous sodium bicarbonate are added to partition the product into the organic phase, achieving >98% recovery.

Critical Considerations

-

Base Selection : Potassium carbonate outperforms triethylamine or sodium bicarbonate in suppressing isomerization due to its mild basicity and low nucleophilicity.

-

Solvent System : DMAc enhances solubility of both cefuroxime and haloester, facilitating a homogeneous reaction mixture.

Industrial-Scale Production

Industrial synthesis prioritizes throughput and reproducibility, employing continuous flow reactors and automated quality control systems.

Process Intensification Strategies

-

Continuous Flow Reactors : Tubular reactors with a residence time of 30 minutes achieve 85% yield at 25°C, reducing thermal degradation risks.

-

In-Line Analytics : Real-time HPLC monitoring ensures Δ²-isomer levels remain below 1.5%.

Table 2: Industrial vs. Laboratory-Scale Performance

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 kg | 5,000 kg |

| Δ²-Isomer Content | 1.8% | 1.2% |

| Energy Consumption | 150 kWh/kg | 90 kWh/kg |

Purification and Quality Control

Post-synthesis purification is critical for pharmaceutical-grade this compound.

Techniques and Protocols

-

Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials, with a partition coefficient (LogP) of 2.3 favoring the organic phase.

-

Chromatography : Preparative HPLC using a C18 column and acetonitrile/water (65:35) mobile phase resolves diastereomers, achieving 99.5% purity.

Challenges and Solutions

-

Peroxide Formation : Storing the ether under nitrogen with 0.01% butylated hydroxytoluene (BHT) inhibits oxidation.

-

Hydrolase Contamination : Lyophilization at -50°C prevents enzymatic degradation during storage.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Δ²-Isomer (%) | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | 78 | 92 | 3.5 | Moderate |

| Haloester Alkylation | 85 | 98 | 1.8 | High |

| Industrial Flow | 88 | 99.5 | 1.2 | Very High |

Chemical Reactions Analysis

Types of Reactions

Di(cefuroxime Ethyl) Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Di(cefuroxime Ethyl) Ether has the molecular formula CHNOS and is classified as a cephalosporin antibiotic. Its structure allows it to be effective against a variety of bacterial infections by inhibiting cell wall synthesis in bacteria, similar to other beta-lactam antibiotics .

Scientific Research Applications

- Antibiotic Efficacy Studies

-

Formulation Development

- This compound has been incorporated into various drug delivery systems, including bioadhesive nanoparticles. These formulations enhance the retention of cefuroxime in targeted tissues, such as the middle ear, which is particularly beneficial for treating conditions like otitis media . The sustained release profile of these formulations maintains therapeutic levels of the antibiotic over extended periods, reducing the need for frequent dosing.

- Drug Interaction Studies

Case Study 1: Bioadhesive Nanoparticles for Otitis Media

A study evaluated the effectiveness of cefuroxime axetil-loaded bioadhesive nanoparticles in a mouse model of acute otitis media. The results demonstrated that these nanoparticles significantly prolonged the retention of cefuroxime in the middle ear compared to conventional formulations. The concentration remained above the minimum inhibitory concentration (MIC) for up to seven days post-administration, indicating a sustained therapeutic effect while minimizing systemic exposure and potential side effects .

Case Study 2: Enhanced Oral Bioavailability

Research involving various ester derivatives of cefuroxime, including this compound, showed improved oral bioavailability compared to standard cefuroxime formulations. In vivo tests indicated that these esters led to higher serum levels and urinary recovery rates, suggesting that modifications to the chemical structure can enhance absorption and therapeutic efficacy .

Comparative Analysis of Formulations

| Formulation Type | Retention Time | Efficacy Against Bacteria | Systemic Absorption |

|---|---|---|---|

| Conventional Cefuroxime | Short | Moderate | High |

| Bioadhesive Nanoparticles | Prolonged | High | Minimal |

| Ester Derivatives (e.g., this compound) | Moderate | High | Low |

Mechanism of Action

The mechanism of action of Di(cefuroxime Ethyl) Ether is similar to that of cefuroxime. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This results in the disruption of cell wall formation, leading to bacterial cell death. The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Unlike cefuroxime sodium, which is highly water-soluble, this compound’s dimeric structure and ether bonds likely reduce aqueous solubility, limiting its utility in parenteral formulations .

Antibacterial Spectrum

- Cefuroxime Sodium/Axetil: Effective against beta-lactamase-producing E. coli, Klebsiella pneumoniae, and Haemophilus influenzae but inactive against Pseudomonas aeruginosa and Bacteroides fragilis .

- This compound: No direct efficacy data available.

- Other Oxime Ethers : Compounds like chalcone oxime ethers exhibit selective MAO-B inhibition (IC₅₀ = 0.018 µM) and herbicidal activity (IC₉₀ = 11–17 mg/L), highlighting the functional versatility of oxime ethers .

Resistance and Stability

- Cefuroxime’s Z-methoxyimino group confers beta-lactamase resistance, but this is absent in this compound, which may render it susceptible to enzymatic degradation .

- Ether bonds generally exhibit higher chemical stability than esters, suggesting this compound may have longer shelf-life but slower hydrolysis in vivo compared to cefuroxime axetil .

Biological Activity

Di(cefuroxime Ethyl) Ether is a derivative of the antibiotic cefuroxime, which belongs to the cephalosporin class of β-lactam antibiotics. This compound has garnered attention for its potential biological activities , particularly its antimicrobial properties . The following sections provide a detailed examination of its biological activity, including preparation methods, mechanisms of action, and relevant case studies.

Synthetic Routes

This compound is typically synthesized through the Williamson ether synthesis , where cefuroxime reacts with ethyl ether under controlled conditions. This method involves:

- Alkoxide Ion Formation : An alkoxide ion acts as a nucleophile.

- S_N2 Reaction : The nucleophile attacks a primary alkyl halide or tosylate.

Industrial Production

In industrial settings, large-scale synthesis is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are commonly employed to enhance efficiency.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, similar to its parent compound cefuroxime. It targets bacterial cell walls by binding to penicillin-binding proteins (PBPs) , thereby inhibiting cell wall synthesis. This mechanism leads to bacterial lysis and death.

Comparison with Related Compounds

| Compound | Mechanism of Action | Spectrum of Activity |

|---|---|---|

| This compound | Inhibits PBPs in bacterial cell wall synthesis | Broad-spectrum |

| Cefuroxime | Similar to this compound | Broad-spectrum |

| Cefuroxime Axetil | Prodrug form; converted to cefuroxime in the body | Broad-spectrum |

Case Studies and Research Findings

The mechanism by which this compound exerts its antimicrobial effects can be summarized as follows:

- Binding to PBPs : The compound binds to specific PBPs located within the bacterial cell wall.

- Inhibition of Cell Wall Synthesis : This binding inhibits the final stages of cell wall synthesis.

- Cell Lysis : Bacterial autolysins mediate lysis due to compromised structural integrity.

Q & A

Q. What are the key considerations for synthesizing Di(cefuroxime Ethyl) Ether in the laboratory?

Synthesis of ethers like this compound typically involves nucleophilic substitution or Williamson ether synthesis. For cefuroxime derivatives, protecting reactive groups (e.g., β-lactam rings) is critical to avoid side reactions. Use anhydrous conditions and catalysts like sulfuric acid, as noted in general ether synthesis protocols . Reaction temperature must be controlled (e.g., ~140°C for diethyl ether) to optimize yield while minimizing decomposition .

Q. How can researchers ensure the purity of this compound during extraction?

Liquid-liquid extraction using solvents like diethyl ether (common in similar compounds) requires rigorous phase separation and solvent removal under reduced pressure . Purity assessment via HPLC with UV detection (e.g., 99.9% purity standards) is recommended, as impurities can interfere with chromatographic analysis . For cefuroxime derivatives, monitor for diastereoisomers using chiral columns .

Q. What analytical techniques are suitable for characterizing this compound’s structure?

Combine spectroscopic methods:

- NMR for elucidating ether linkages and stereochemistry .

- FTIR to confirm C-O-C bonds (absorption ~1100 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., C₃₄H₃₄N₈O₁₆S₂, MW 874.82) . Cross-reference with pharmacopeial standards for cefuroxime derivatives .

Q. What safety protocols are essential when handling this compound?

- Use flame-resistant lab coats and work in fume hoods due to flammability (flash point ~113°C for similar ethers) .

- Avoid peroxidation by storing under nitrogen and testing for peroxides monthly .

- Use polyvinyl alcohol gloves and eye protection to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve data contradictions from diastereoisomer formation during synthesis?

Diastereoisomers (e.g., Di-alfa-Cefuroxime Ethyl Ether Diastereoisomer-1) require chiral resolution techniques:

- Chiral HPLC with polysaccharide-based columns.

- Circular dichroism (CD) to confirm stereochemical configurations . Optimize reaction conditions (e.g., temperature, solvent polarity) to favor desired stereoisomers, as seen in glycol ether syntheses .

Q. What experimental designs minimize peroxide formation in stored this compound?

- Add stabilizers like 1000 ppm monomethyl ether hydroquinone .

- Store in amber bottles under inert gas (argon/nitrogen) at ≤4°C .

- Conduct periodic peroxide testing using iodide titration or test strips .

Q. How do solvent choice and reaction conditions influence coupling reaction yields?

- Polar aprotic solvents (e.g., diethylene glycol ethyl ether) enhance nucleophilicity in etherification .

- Anhydrous solvents (e.g., diethyl ether) prevent hydrolysis of sensitive groups like β-lactams .

- Optimize molar ratios (e.g., 1:2 for cefuroxime-to-ethylating agent) to reduce byproducts .

Q. What methodologies quantify trace impurities in this compound samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.